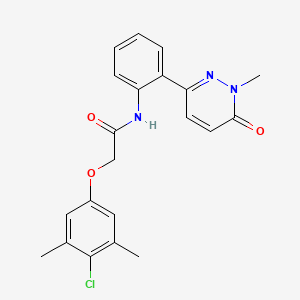
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring the mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20ClN2O4
- Molecular Weight : 377.82 g/mol
- IUPAC Name : this compound
The compound features a chloro-substituted aromatic ring and a dihydropyridazin moiety, which are known to influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the acetamide group suggests potential interactions with enzyme active sites, possibly affecting metabolic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of acetamides exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown inhibition of cell proliferation in cancer cell lines through apoptosis induction. The mechanism often involves the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Antimicrobial Properties
Acetamides have also been evaluated for their antimicrobial activity. A study assessing various acetamide derivatives reported moderate to good antibacterial effects against several strains of bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Urease Inhibition
Another area of interest is the urease inhibition activity exhibited by certain acetamide derivatives. Urease is an enzyme implicated in various pathogenic processes. Compounds related to our target were found to bind effectively at the non-metallic active site of urease, demonstrating a structure-activity relationship that highlights the importance of specific functional groups for inhibition .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Moderate to good antibacterial | |
| Urease Inhibition | Significant inhibition |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity | Notes |
|---|---|---|
| Acetamide derivatives | Anticancer | Modulates Bcl-2 proteins |
| 4-Chloro-substituted phenoxy compounds | Antimicrobial | Effective against Gram-positive bacteria |
| Dihydropyridazin derivatives | Urease inhibition | Binds at non-metallic active site |
Case Study 1: Anticancer Efficacy Assessment
A recent study evaluated the anticancer efficacy of a series of acetamides in vitro using various cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Case Study 2: Antimicrobial Screening
In another investigation, a panel of acetamide derivatives was screened for antimicrobial activity against standard bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting their potential as alternative therapeutic agents .
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-13-10-15(11-14(2)21(13)22)28-12-19(26)23-17-7-5-4-6-16(17)18-8-9-20(27)25(3)24-18/h4-11H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBLHJMZXABLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













